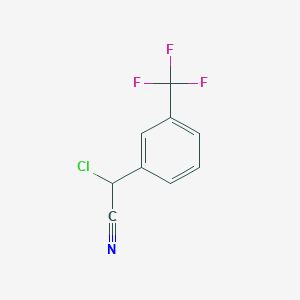![molecular formula C19H22N6O2 B2506061 5-(3-(4-metilpiperazin-1-il)-3-oxopropil)-1-fenil-1H-pirazolo[3,4-d]pirimidin-4(5H)-ona CAS No. 946234-74-8](/img/structure/B2506061.png)
5-(3-(4-metilpiperazin-1-il)-3-oxopropil)-1-fenil-1H-pirazolo[3,4-d]pirimidin-4(5H)-ona
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(3-(4-methylpiperazin-1-yl)-3-oxopropyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is a useful research compound. Its molecular formula is C19H22N6O2 and its molecular weight is 366.425. The purity is usually 95%.
BenchChem offers high-quality 5-(3-(4-methylpiperazin-1-yl)-3-oxopropyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(3-(4-methylpiperazin-1-yl)-3-oxopropyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Actividad Antileucémica
Este compuesto ha llamado la atención debido a su potencial como agente antileucémico. Los investigadores han explorado sus efectos en las células leucémicas, particularmente en el contexto de la leucemia mieloide crónica (LMC). Uno de sus isómeros, 4-[(3-amino-4-metilfenil)amino]metilfenil-(4-metilpiperazin-1-il)metanona, juega un papel crucial en la síntesis del conocido fármaco antileucémico imatinib . Imatinib se dirige a quinasas de tirosina específicas, incluida la proteína de fusión BCR-ABL, que es característica de la LMC. La capacidad del compuesto para inhibir estas quinasas lo ha convertido en una valiosa opción terapéutica.
Inhibición de la Quinasa FLT3
FLT3 (quinasa de tirosina 3 similar a FMS) es una quinasa de tirosina receptora involucrada en la hematopoyesis. La desregulación de FLT3 se asocia con la leucemia mieloide aguda (LMA). Los investigadores han identificado derivados de este compuesto como potentes inhibidores de la quinasa FLT3. Por ejemplo, 4-((7H-pirrolo[2,3-d]pirimidin-4-il)amino)-N-(4-((4-fenoxifenil)amino)piperidin-1-il)-2-(dimetilamino)etanona ha demostrado una excelente inhibición de FLT3 y actividad antiproliferativa . Dirigirse a FLT3 es crucial para controlar la LMA positiva para FLT3-ITD.
Inhibición de CDK (quinasa dependiente de ciclina)
Las CDK desempeñan un papel vital en la regulación del ciclo celular. Se han investigado compuestos relacionados con nuestro objetivo por sus propiedades inhibitorias de CDK. La incorporación de un heterociclo de pirimidina fusionado en la posición 4 del andamio de pirazol mejora la inhibición de CDK . Los inhibidores de CDK son candidatos prometedores para la terapia contra el cáncer, ya que interrumpen la división y proliferación celular.
Síntesis Enantioselectiva
La síntesis enantioselectiva del compuesto ha despertado interés. Los investigadores han desarrollado una ruta utilizando el desplazamiento SN2 de un triflato quiral con N-metilpiperazina. Este proceso procede con un alto control estereoquímico, lo que da como resultado el aminoácido deseado. El triflato quiral se prepara a partir de materiales de partida fácilmente disponibles, lo que hace que este enfoque sea práctico y eficiente .
Exploración del Núcleo Piridina-Pirrol
Nuestro compuesto presenta un núcleo de piridina[2,3-c]pirrol. Los investigadores lo han sintetizado mediante seis pasos experimentales y lo han caracterizado mediante diversas técnicas espectroscópicas, incluidas FT-IR, 1H NMR, 13C NMR, MS y difracción de rayos X. Comprender sus propiedades estructurales contribuye a un conocimiento más amplio de la química heterocíclica .
Mecanismo De Acción
Target of Action
The primary targets of this compound are cyclin-dependent kinases (CDKs) . CDKs are a group of protein kinases that are crucial regulators of cell cycle progression and RNA transcription. They play a fundamental role in cell proliferation, differentiation, and apoptosis .
Mode of Action
The compound acts as an inhibitor of CDKs . It binds to the ATP-binding pocket of these kinases, preventing their activation and subsequent phosphorylation of downstream targets. This results in the arrest of cell cycle progression and inhibition of RNA transcription .
Biochemical Pathways
The inhibition of CDKs affects multiple biochemical pathways. Primarily, it leads to the halt of the cell cycle , preventing cells from dividing and proliferating . Additionally, it impacts the RNA transcription pathway , as CDKs are also involved in the regulation of gene expression .
Result of Action
The molecular and cellular effects of the compound’s action primarily involve the inhibition of cell proliferation and potentially the induction of cell death or apoptosis . By inhibiting CDKs, the compound can halt the cell cycle, preventing the division and growth of cells. This could be particularly beneficial in the context of diseases characterized by uncontrolled cell proliferation, such as cancer .
Action Environment
Environmental factors can influence the action, efficacy, and stability of the compound. For instance, the pH level of the environment could affect the compound’s solubility and therefore its bioavailability. Additionally, the presence of other substances or drugs could potentially lead to interactions , altering the compound’s effectiveness or causing side effects. It’s also important to note that the compound should be handled with care, avoiding dust formation and contact with skin and eyes .
Análisis Bioquímico
Biochemical Properties
Similar compounds have been shown to inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation .
Cellular Effects
Based on its structural similarity to known CDK inhibitors, it may exhibit antiproliferative activity against certain types of cancer cells .
Molecular Mechanism
It is hypothesized that it may inhibit CDKs, thereby disrupting cell cycle progression and exerting antiproliferative effects .
Propiedades
IUPAC Name |
5-[3-(4-methylpiperazin-1-yl)-3-oxopropyl]-1-phenylpyrazolo[3,4-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N6O2/c1-22-9-11-23(12-10-22)17(26)7-8-24-14-20-18-16(19(24)27)13-21-25(18)15-5-3-2-4-6-15/h2-6,13-14H,7-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHJBWRJDVYJNLS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)CCN2C=NC3=C(C2=O)C=NN3C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
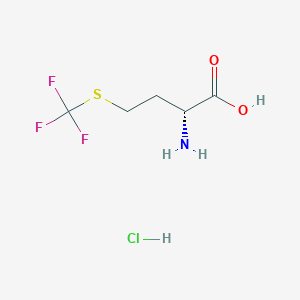
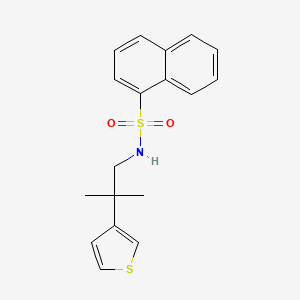
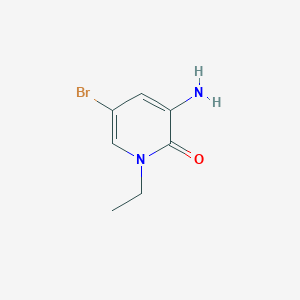
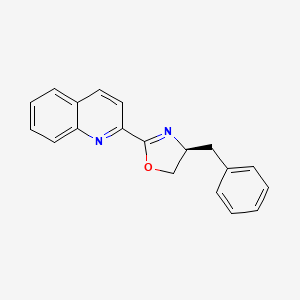
![1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-[4-(trifluoromethoxy)benzoyl]-1,4-diazepane](/img/structure/B2505985.png)
![N-{4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-yl}-2-nitrobenzamide](/img/structure/B2505986.png)

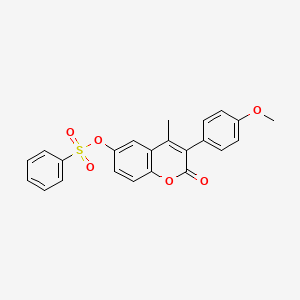
![1-methyl-9-(3-methylphenyl)-3-(naphthalen-1-ylmethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/new.no-structure.jpg)
![2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-(2-isopropylphenyl)acetamide](/img/structure/B2505990.png)
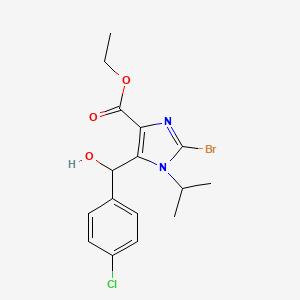

![2-(6-(4-Fluorophenyl)imidazo[2,1-b]thiazol-3-yl)-1-(4-methylpiperidin-1-yl)ethanone](/img/structure/B2505997.png)
